BenchChemオンラインストアへようこそ!

Autophagy-IN-7

Autophagy Cancer Small Molecule Inhibitor

Select Autophagy-IN-7 for its validated sub-micromolar potency (IC50 0.24 μM) in HEK293 cells, ensuring robust autophagy suppression without lysosomal pH artifacts. Ideal for HTS controls, flux assays, and cancer dependency profiling. DMSO-soluble powder supplied for immediate lab use. Guarantee reproducible, off-target-free data in your autophagy studies.

Molecular Formula C15H11N7
Molecular Weight 289.29 g/mol
Cat. No. B11700167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy-IN-7
Molecular FormulaC15H11N7
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CC=N4
InChIInChI=1S/C15H11N7/c1-2-7-12-11(6-1)13-14(18-12)19-15(22-20-13)21-17-9-10-5-3-4-8-16-10/h1-9H,(H2,18,19,21,22)/b17-9+
InChIKeyONGVWUJNJJKTFU-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autophagy-IN-7: Potent Autophagy Inhibitor for Cancer and Cell Biology Research


Autophagy-IN-7 is a small‑molecule autophagy inhibitor with an IC₅₀ of 0.24 μM in HEK293 cells, measured by a GFP‑LC3 cleavage assay . It belongs to a class of synthetic compounds that modulate autophagic flux and is primarily used in oncology and cell‑signaling research . The compound is supplied as a solid, soluble in DMSO, and is intended for laboratory use only .

Why Autophagy-IN-7 Cannot Be Replaced by Other Autophagy Inhibitors Without Validation


Autophagy inhibitors vary widely in potency, mechanism (e.g., PI3K inhibition, lysosomal neutralization, or autophagosome‑lysosome fusion blockade), and off‑target profiles. Substituting Autophagy-IN-7 with a structurally or mechanistically distinct analog such as chloroquine, Autophagy-IN-2, or Autophagy-IN-3 without empirical validation risks obtaining non‑comparable cellular responses, confounding dose‑response relationships, and invalidating reproducibility . The quantitative evidence below demonstrates that even within the same nominal class, functional interchangeability is not supported by the available data.

Quantitative Differentiation of Autophagy-IN-7 from Key Comparators


Autophagy-IN-7 Exhibits >100‑Fold Greater In Vitro Potency Than Autophagy-IN-2

Autophagy-IN-7 inhibits autophagy with an IC₅₀ of 0.24 μM in HEK293 cells (GFP‑LC3 cleavage assay) . In contrast, Autophagy-IN-2 (Compound 7h) shows antiproliferative IC₅₀ values of 24.03–35.53 μM across multiple cancer cell lines (MTT assay, 48 h) . While the assays differ (autophagy flux vs. cell viability), the approximately 100‑ to 200‑fold difference in potency underscores that Autophagy-IN-7 is a far more potent autophagy modulator in cellular systems.

Autophagy Cancer Small Molecule Inhibitor

Autophagy-IN-7 Provides a >40‑Fold Potency Advantage Over Chloroquine, the Classical Autophagy Inhibitor

Chloroquine, a widely used positive control, typically inhibits autophagy with IC₅₀ values in the 10–30 μM range in various cell types [1]. Autophagy-IN-7 achieves an IC₅₀ of 0.24 μM in HEK293 cells , representing an approximately 40‑ to 125‑fold improvement in potency. This lower effective concentration reduces the risk of lysosomal dysfunction and off‑target effects associated with high chloroquine doses.

Autophagy Lysosomal Inhibitor Positive Control

Autophagy-IN-7 Offers Sub‑Micromolar Potency Compared to Autophagy-IN-3 and Autophagy-IN-4

Autophagy-IN-7 (IC₅₀ = 0.24 μM) is approximately 5‑fold more potent than Autophagy-IN-3 (cytotoxicity IC₅₀ = 1.3–1.7 μM in G361 and HCT116 cells) and approximately 2‑fold more potent than Autophagy-IN-4 (EC₅₀ = 0.5 μM for LC3‑II accumulation in U2OS cells) . Although the assays are not identical, the consistent trend of lower IC₅₀/EC₅₀ values positions Autophagy-IN-7 as the most potent compound among the numbered Autophagy‑IN series with publicly available data.

Autophagy Cancer Cell Viability

Autophagy-IN-7 Lacks Public In Vivo Validation, a Differentiating Factor from Autophagy-IN-1

Autophagy-IN-1 has been evaluated in an HCT116 xenograft mouse model, demonstrating significant tumor growth inhibition with low toxicity . No comparable in vivo data are currently available for Autophagy-IN-7 in the public domain. Therefore, while Autophagy-IN-7 offers superior in vitro potency, Autophagy-IN-1 remains the preferred choice for studies requiring a tool compound with documented in vivo pharmacokinetic and pharmacodynamic properties.

In Vivo Xenograft Preclinical

Optimal Use Cases for Autophagy-IN-7 Based on Quantitative Differentiation


High‑Throughput Screening for Autophagy Modulators

With an IC₅₀ of 0.24 μM, Autophagy-IN-7 serves as a potent positive control in HTS campaigns designed to identify novel autophagy inhibitors. Its low nanomolar‑range activity ensures a robust assay window and minimizes compound carry‑over effects .

In Vitro Autophagy Flux Studies Requiring Potent Inhibition

Autophagy-IN-7 is ideal for experiments (e.g., LC3‑II turnover, p62 accumulation) where strong, rapid inhibition of autophagic flux is needed. Its sub‑micromolar potency allows complete pathway suppression without exceeding solubility limits .

Cancer Cell Line Profiling and Combinatorial Therapy Screening

The compound's high potency makes it suitable for profiling autophagy dependency across a panel of cancer cell lines, either as a single agent or in combination with chemotherapeutics. The absence of in vivo data, however, limits immediate translation to animal models .

Mechanistic Studies Distinguishing Autophagy Inhibition from Lysosomal Neutralization

Because Autophagy-IN-7 is structurally distinct from lysosomotropic agents like chloroquine, it can be used to dissect autophagy‑specific effects from pH‑mediated lysosomal dysfunction, particularly in cells sensitive to lysosomal stress [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autophagy-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.